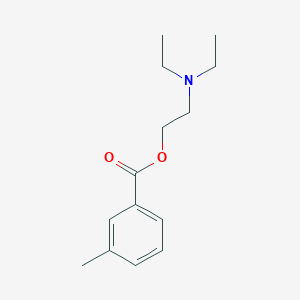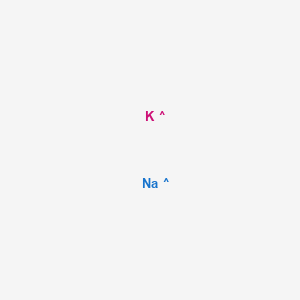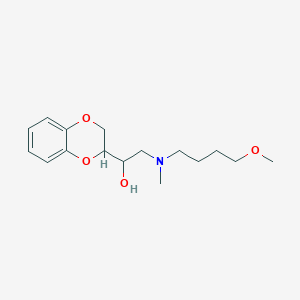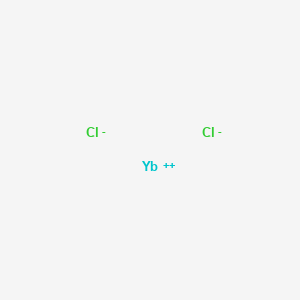
Hydrosulfide
説明
Hydrosulfide, also known as hydrogen sulfide (H2S), is a colorless gas with a distinct odor of rotten eggs. It is produced naturally by the breakdown of organic matter and is found in various sources such as volcanic gases, natural gas, and petroleum. In recent years, hydrosulfide has gained attention for its potential therapeutic applications due to its unique biochemical and physiological effects.
科学的研究の応用
Supramolecular Binding and Release
Hydrosulfide (HS-) has been studied for its ability to bind and release anions in water, leveraging the supramolecular properties of bambusurils. This has implications for controlled release applications in various scientific fields (Vazquez & Šindelář, 2018).
Bioinorganic, Cluster, Coordination, and Organometallic Chemistry
Hydrosulfide complexes play diverse roles across multiple subdisciplines of inorganic chemistry, including their interaction with transition metal ions which forms unique compounds. This research expands our understanding of the chemistry of hydrosulfide and its biological implications (Pluth & Tonzetich, 2020).
Protective Effects in Medical Applications
Hydrosulfide has been investigated for its protective effects against high-glucose-induced apoptosis in endothelial cells. Such studies illuminate the potential therapeutic uses of hydrosulfide in treating vascular complications in diabetic conditions (Guan et al., 2012).
Hydrosulfide Oxidation in Biological Signaling
The oxidation of hydrosulfide at a molybdenum tetrasulfide complex has been explored, shedding light on the role of metals in the generation of reactive sulfur species (RSS), crucial for understanding protein persulfidation and H2S signaling in biology (Sherbow et al., 2020).
Renal Ischemia/Reperfusion Injury
Research shows that endogenous hydrogen sulfide generation limits renal injury caused by ischemia/reperfusion, suggesting potential therapeutic applications of hydrosulfide in kidney protection and recovery (Tripatara et al., 2008).
Oxidation-Sensitive Polymeric Nanoparticles
Hydrosulfide has been incorporated into the design of oxidation-sensitive polymeric nanoparticles, particularly for drug encapsulation and delivery systems. This application demonstrates the versatility of hydrosulfide in pharmaceutical and biomedical research (Rehor et al., 2005).
Electrochemical Applications
Research into hydrosulfide encapsulation with nickel-based hydroxides for lithium-sulfur cells offers insights into enhancing the performance and lifespan of energy storage devices, showing the potential of hydrosulfide in electrochemistry (Jiang et al., 2015).
特性
CAS番号 |
15035-72-0 |
|---|---|
製品名 |
Hydrosulfide |
分子式 |
HS- |
分子量 |
33.08 g/mol |
IUPAC名 |
sulfanide |
InChI |
InChI=1S/H2S/h1H2/p-1 |
InChIキー |
RWSOTUBLDIXVET-UHFFFAOYSA-M |
SMILES |
[SH-] |
正規SMILES |
[SH-] |
同義語 |
Sulfide (hs1-) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details














試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

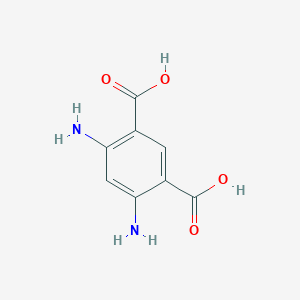
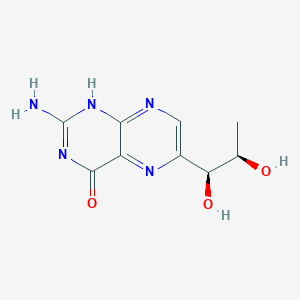
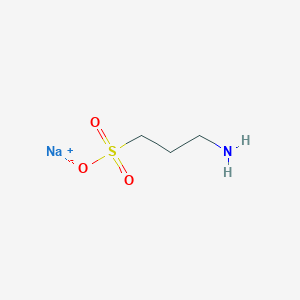
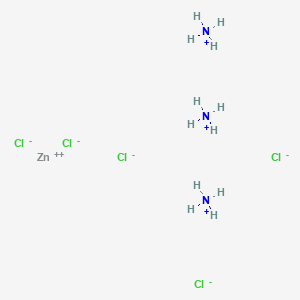
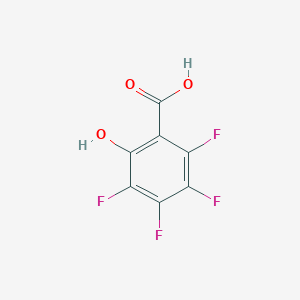
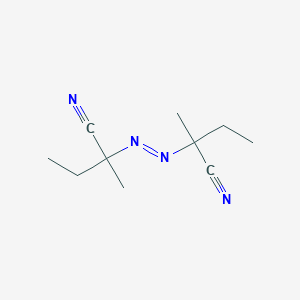

![4-Propoxybenzenecarbothioic acid O-[3-(dimethylamino)propyl] ester](/img/structure/B80017.png)
